Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC13392457
Molecular Formula: C10H15N5O3
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H15N5O3 |
|---|---|
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | ethyl 4-(3-oxo-2H-1,2,4-triazin-5-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C10H15N5O3/c1-2-18-10(17)15-5-3-14(4-6-15)8-7-11-13-9(16)12-8/h7H,2-6H2,1H3,(H,12,13,16) |
| Standard InChI Key | GBNURAVVRCTYBV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C2=NC(=O)NN=C2 |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C2=NC(=O)NN=C2 |
Introduction
Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate is a heterocyclic compound that incorporates both a triazine and a piperazine moiety. This compound belongs to a class of molecules often investigated for their potential biological activities due to the pharmacologically relevant features of these functional groups.
The triazine ring system, particularly in its 1,2,4 configuration, is known for its versatility in medicinal chemistry. It serves as a scaffold for designing drugs with antibacterial, anticancer, and antiviral properties. Similarly, the piperazine group is frequently found in pharmaceutical agents due to its ability to enhance solubility and bioavailability.
Synthesis
The synthesis of compounds like Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate typically involves multi-step reactions. A common route includes:
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Formation of the Triazine Ring: Cyclization reactions involving hydrazines and carbonyl compounds.
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Introduction of the Piperazine Group: Nucleophilic substitution or coupling reactions.
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Esterification: Reaction of carboxylic acid derivatives with ethanol under acidic or basic conditions.
Analytical Characterization
Characterization methods for such compounds typically include:
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Nuclear Magnetic Resonance (NMR):
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Proton (¹H) and Carbon (¹³C) NMR spectra confirm the chemical structure.
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Mass Spectrometry (MS):
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Provides molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups like -C=O and -NH.
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X-Ray Crystallography:
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Determines the three-dimensional molecular structure.
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Table 2: Hypothetical NMR Data
| Signal Type | Chemical Shift (ppm) |
|---|---|
| Aromatic protons (triazine) | ~7.0–8.0 |
| Piperazine protons | ~2.5–3.5 |
| Ester group protons | ~4.0–4.5 |
Potential Applications
Ethyl 4-(3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)piperazine-1-carboxylate could be explored for:
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Drug Development:
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Its triazine-piperazine framework makes it a candidate for antimicrobial or anticancer agents.
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Material Science:
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Triazines are used in polymers and resins due to their thermal stability.
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Catalysis:
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Heterocyclic compounds often serve as ligands in metal-catalyzed reactions.
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